Positional Isomer Comparison: 2,3-Difluoro vs. 2,5-Difluoro Substitution Patterns
The 2,3-difluoro substitution pattern places two fluorine atoms in adjacent positions on the aromatic ring, creating a substantially different electronic and steric environment compared to the 2,5-difluoro isomer. Computed LogP values reveal that (2,3-difluoro-4-nitrophenyl)methanol (LogP 1.3653) exhibits higher lipophilicity than (2,5-difluoro-4-nitrophenyl)methanol (XLogP 1.1) . This difference of approximately 0.27 LogP units translates to a measurable shift in partition coefficient that may affect solubility, membrane permeability, and chromatographic behavior [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.3653 |
| Comparator Or Baseline | (2,5-Difluoro-4-nitrophenyl)methanol (CAS 1160474-68-9): XLogP = 1.1 |
| Quantified Difference | ΔLogP ≈ 0.27 (higher lipophilicity for target compound) |
| Conditions | Computed values; ChemScene computational chemistry data vs. PubChem XLogP3-AA |
Why This Matters
Higher LogP influences chromatographic retention and may improve membrane permeability in cell-based assays, a critical consideration when selecting fluorinated building blocks for medicinal chemistry programs.
- [1] Chem960. (2025). (2,5-Difluoro-4-nitrophenyl)methanol (CAS 1160474-68-9): Computed Properties (XLogP 1.1). Compound Database. View Source
